molecular formula C13H19NO3S B2697605 ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate CAS No. 1206994-09-3

ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B2697605
CAS No.: 1206994-09-3
M. Wt: 269.36
InChI Key: FRNRVEPCPZRYJW-UHFFFAOYSA-N
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Description

Ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound that features a complex structure incorporating a thiophene ring, a tetrahydropyran ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step often involves the synthesis of the tetrahydropyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Carbamate Formation: The final step involves the formation of the carbamate group. This can be done by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under mild conditions to modify the tetrahydropyran ring or the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the tetrahydropyran or thiophene rings.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities could be explored for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance.

Mechanism of Action

The mechanism by which ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the carbamate group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(thiophen-2-yl)acetate: Similar in having a thiophene ring but lacks the tetrahydropyran and carbamate groups.

    Tetrahydropyran-4-ylmethyl carbamate: Contains the tetrahydropyran and carbamate groups but lacks the thiophene ring.

    Thiophen-2-ylmethyl carbamate: Contains the thiophene and carbamate groups but lacks the tetrahydropyran ring.

Uniqueness

Ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the combination of its structural features

Properties

IUPAC Name

ethyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-2-17-12(15)14-10-13(5-7-16-8-6-13)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRVEPCPZRYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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